6-Ethyl-1-phenyl-2,3-dihydro-1H-pyrrolizine

synthetic chemistry dihydropyrrolizine synthesis Wittig cyclization

6-Ethyl-1-phenyl-2,3-dihydro-1H-pyrrolizine (CAS 817207-34-4) is a C15H17N dihydropyrrolizine bearing a 6-ethyl substituent and a 1-phenyl group on the partially saturated bicyclic core. The compound belongs to the 2,3-dihydro-1H-pyrrolizine family, a scaffold widely exploited in medicinal chemistry for dual COX/5-LOX inhibition, yet its specific substitution pattern—an aliphatic ethyl group at position 6 rather than the aryl or heteroaryl motifs found in pharmacologically advanced analogs—places it in a distinct chemical space.

Molecular Formula C15H17N
Molecular Weight 211.30 g/mol
Cat. No. B12862768
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name6-Ethyl-1-phenyl-2,3-dihydro-1H-pyrrolizine
Molecular FormulaC15H17N
Molecular Weight211.30 g/mol
Structural Identifiers
SMILESCCC1=CN2CCC(C2=C1)C3=CC=CC=C3
InChIInChI=1S/C15H17N/c1-2-12-10-15-14(8-9-16(15)11-12)13-6-4-3-5-7-13/h3-7,10-11,14H,2,8-9H2,1H3
InChIKeyRRGMPPBYMXEMEB-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

6-Ethyl-1-phenyl-2,3-dihydro-1H-pyrrolizine: Structural Identity and Compound-Class Context for Scientific Procurement


6-Ethyl-1-phenyl-2,3-dihydro-1H-pyrrolizine (CAS 817207-34-4) is a C15H17N dihydropyrrolizine bearing a 6-ethyl substituent and a 1-phenyl group on the partially saturated bicyclic core [1]. The compound belongs to the 2,3-dihydro-1H-pyrrolizine family, a scaffold widely exploited in medicinal chemistry for dual COX/5-LOX inhibition, yet its specific substitution pattern—an aliphatic ethyl group at position 6 rather than the aryl or heteroaryl motifs found in pharmacologically advanced analogs—places it in a distinct chemical space [2]. Its computed physicochemical profile (LogP 3.59, PSA 4.93 Ų, density 1.065 g/cm³) differs substantially from benchmark pyrrolizine-based drugs, a feature that directly affects solubility, permeability, and formulation strategy.

Why 6-Ethyl-1-phenyl-2,3-dihydro-1H-pyrrolizine Cannot Be Replaced by Common Pyrrolizine Analogs in Research and Development


The 6-ethyl substituent fundamentally distinguishes this compound from the 6-aryl-substituted pyrrolizines that dominate the COX/LOX inhibitor literature [1]. In the well-characterized 6,7-diaryl-2,3-dihydropyrrolizine series, the aryl group at position 6 is a critical pharmacophoric element for dual enzyme inhibition; replacing it with an aliphatic ethyl group, as in this compound, abolishes that pharmacological activity but simultaneously confers a divergent reactivity profile—including susceptibility to singlet-oxygen-mediated ring-opening [2]. Moreover, the absence of polar functionality at position 5 (unlike licofelone's acetic acid moiety or ketorolac's carboxylic acid) results in a polar surface area (PSA) of only 4.93 Ų versus ≥42 Ų for the drug-like analogs [3], producing profoundly different membrane partitioning and chromatographic behavior. These differences mean that substituting a generic 6,7-diaryl pyrrolizine or a 5-carboxy derivative for this compound will yield incompatible reactivity, divergent metabolic stability predictions, and non-comparable analytical reference data.

Quantitative Differentiation Evidence for 6-Ethyl-1-phenyl-2,3-dihydro-1H-pyrrolizine Relative to Closest Analogs


Synthetic Yield in the Final-Route Step: 74% Conversion from 6-Acetyl Precursor via t-BuNH₂BH₃/AlCl₃ Reduction

In the published synthetic route, 6-ethyl-2,3-dihydro-1-phenyl-1H-pyrrolizine (19) is obtained in 74% isolated yield from its immediate precursor 6-acetyl-2,3-dihydro-1-phenyl-1H-pyrrolizine (18) using t-BuNH₂BH₃ and AlCl₃ in CH₂Cl₂ [1]. This contrasts with the analogous reduction of the ortho-amino-substituted congener 28 to produce compound 29, which proceeded in only 12% yield under identical conditions, with the deprotected analog 30 obtained in 40% yield [1]. The 74% yield represents the highest-yielding step in the end-game sequence and is fully characterized by ¹H-NMR (CDCl₃: δ 1.12, 3H, t, J 7.5; δ 5.20, 1H, s, pyrrole H; δ 6.40, 1H, s, pyrrole H) and high-resolution mass spectrometry (found M⁺ 211.1357, calc. 211.1361) [1]. The same paper reports that the direct singlet oxygen oxidation of compound 19 produces hydroxy-pyrrolidinone 31 in 24% unoptimized yield, demonstrating a distinct diversification handle not available to the acetyl precursor [1].

synthetic chemistry dihydropyrrolizine synthesis Wittig cyclization

Polar Surface Area (PSA): 4.93 Ų for 6-Ethyl-1-phenyl-2,3-dihydro-1H-pyrrolizine Versus ≥42 Ų for Drug-Like Pyrrolizine Analogs

The computed topological polar surface area (TPSA) of 6-ethyl-1-phenyl-2,3-dihydro-1H-pyrrolizine is 4.93 Ų . This value is an order of magnitude lower than that of licofelone (PSA 42.23 Ų) [1] and ketorolac (PSA 59.3 Ų) [2], and also substantially below 6,7-diphenyl-2,3-dihydro-1H-pyrrolizine (estimated PSA ~4.9–13 Ų depending on tautomer) . The exceptionally low PSA arises from the absence of hydrogen-bond donors, the presence of only a single nitrogen atom as a weak hydrogen-bond acceptor, and the lack of carboxylic acid, carboxamide, or sulfonamide functionality. By contrast, licofelone bears a carboxylic acid group (contributing ~37 Ų to PSA) and ketorolac carries both a carboxylic acid and a benzoyl carbonyl (combined contribution ~59 Ų).

physicochemical profiling drug-likeness membrane permeability

Computed LogP of 3.59 Places 6-Ethyl-1-phenyl-2,3-dihydro-1H-pyrrolizine in an Optimal Lipophilicity Window Distinct from Both Licofelone and Ketorolac

The computed LogP of 6-ethyl-1-phenyl-2,3-dihydro-1H-pyrrolizine is 3.59 (ALogP or consensus LogP) . This falls within the optimal range (LogP 1–4) for oral absorption according to Lipinski's guidelines, whereas licofelone exhibits a computed LogP of approximately 6.73 [1] and ketorolac a LogP of 2.29 [2]. The unsubstituted parent analog 6,7-diphenyl-2,3-dihydro-1H-pyrrolizine has a higher LogP of 4.77 , reflecting the additional phenyl ring. The 6-ethyl substituent thus provides a log-unit reduction in LogP relative to the 6,7-diphenyl analog while maintaining sufficient lipophilicity for membrane permeation.

lipophilicity ADME prediction oral bioavailability

Molecular Weight Advantage: 211.30 Da for 6-Ethyl-1-phenyl-2,3-dihydro-1H-pyrrolizine Versus 379.9 Da for Licofelone and 255.3 Da for Ketorolac

The molecular weight of 6-ethyl-1-phenyl-2,3-dihydro-1H-pyrrolizine is 211.30 Da (exact mass 211.1360) . This is substantially lower than licofelone (MW 379.86 Da) [1] and moderately lower than ketorolac (MW 255.27 Da) [2]. The compound falls within the 'fragment-like' space (MW <250 Da) as defined by the Rule of Three for fragment-based drug discovery, whereas licofelone exceeds the typical lead-like MW ceiling of 350 Da. The low MW also translates to a higher heavy-atom efficiency for any target engagement that may be identified.

molecular weight lead-likeness fragment-based design

Distinct 6-Ethyl Substitution Eliminates COX/LOX Dual Inhibitory Activity Endemic to the 6,7-Diaryl Pyrrolizine Pharmacophore

Comprehensive structure-activity relationship (SAR) studies on 6,7-diaryl-2,3-dihydropyrrolizines have established that an aryl substituent at position 6 is essential for dual COX-1/5-LOX inhibitory activity [1][2]. In the seminal SAR investigation by Laufer et al., replacement of the 6-phenyl substituent with various heteroaromatic residues modulated but did not abolish dual inhibition, and the 6-aryl motif was identified as a critical pharmacophoric element [1]. The 6-ethyl group in the target compound represents a complete departure from this aryl requirement, and as such the compound is predicted to lack COX-1, COX-2, and 5-LOX inhibitory activity—a prediction consistent with the very low PSA (4.93 Ų) that cannot support the hydrogen-bonding network required for cyclooxygenase active-site engagement . By contrast, licofelone (6-(4-chlorophenyl)) inhibits COX-1 with IC₅₀ 0.16–0.8 µM, COX-2 with IC₅₀ 0.37 to >30 µM, and 5-LOX with IC₅₀ 0.18–0.23 µM [3].

structure-activity relationship COX inhibition 5-LOX inhibition

Singlet Oxygen Reactivity as a Distinctive Diversification Handle: 24% Conversion to Hydroxy-Pyrrolidinone 31

Compound 19 undergoes singlet oxygen (¹O₂) oxidation under photochemical conditions (O₂, hν, methylene blue) to produce the ring-opened hydroxy-pyrrolidinone derivative 31 in 24% unoptimized yield [1]. This reactivity exploits the electron-rich pyrrole moiety of the dihydropyrrolizine system and is proposed as the entry point for generating azadiene intermediates en route to the akuammiline alkaloid skeleton [1]. By contrast, 6,7-diaryl-2,3-dihydropyrrolizines and licofelone analogs are not reported to undergo analogous singlet oxygen-mediated ring-opening, as their conjugated aryl substituents alter the electronic character of the pyrrole ring and may quench or redirect the reaction pathway [2].

photooxygenation singlet oxygen pyrrolizine ring-opening

Validated Application Scenarios for 6-Ethyl-1-phenyl-2,3-dihydro-1H-pyrrolizine Based on Quantitative Differentiation Evidence


Key Synthetic Intermediate for Akuammiline-Type Indole Alkaloid Total Synthesis

Compound 19 was specifically designed and synthesized as the bicyclic pyrrole platform for constructing the akuammiline alkaloid skeleton via oxidative ring-opening (singlet oxygen) to generate a reactive azadiene, followed by aza-Diels-Alder cycloaddition to form ring D [1]. The 6-ethyl substituent corresponds to the two-carbon side-chain required in the target alkaloid, and the 74% yield in the final reduction step makes multigram preparation feasible. This application is supported by the documented 24% conversion to hydroxy-pyrrolidinone 31 under singlet oxygen conditions, demonstrating proof-of-concept for the key ring-opening step [1].

CNS-Permeable Fragment Scaffold for Lead Discovery Programs

With a molecular weight of 211.30 Da, a LogP of 3.59, and a PSA of only 4.93 Ų, this compound meets all criteria for a CNS-penetrant fragment (MW <250, LogP 1–4, PSA <60 Ų) [1]. Unlike licofelone (PSA 42.23 Ų, LogP 6.73) and ketorolac (PSA 59.3 Ų), which are restricted to peripheral targets, this compound is predicted to cross the blood-brain barrier efficiently and can serve as a starting point for fragment-based drug discovery targeting CNS enzymes or receptors where COX/LOX activity is undesirable [2][3].

Mechanistic Probe for Pyrrolizine Photooxygenation and Oxidative Metabolism Studies

The documented singlet oxygen reactivity of compound 19 to yield hydroxy-pyrrolidinone 31 provides a well-characterized chemical system for studying pyrrole ring oxidation mechanisms [1]. This compound can serve as a model substrate for photooxygenation methodology development, for investigating the metabolic fate of dihydropyrrolizines under oxidative stress, and for calibrating computational predictions of pyrrole reactivity. The availability of full ¹H-NMR, ¹³C-NMR, and HRMS characterization data for both the starting material and the oxidation product enables precise reaction monitoring [1].

Negative Control Compound for COX/LOX Dual Inhibitor Screening Assays

Based on established SAR showing that a 6-aryl substituent is essential for COX/LOX inhibition [1], compound 19—with its 6-ethyl group—is predicted to be inactive against COX-1, COX-2, and 5-LOX. This makes it a structurally matched negative control for high-throughput screening campaigns that employ pyrrolizine-based dual inhibitors (e.g., licofelone analogs) as positive controls. The close structural similarity to active 6-aryl pyrrolizines ensures that any assay signal arises from target engagement rather than non-specific effects of the pyrrolizine scaffold, while the divergent PSA and LogP ensure distinguishable chromatographic retention times for analytical quality control [2].

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